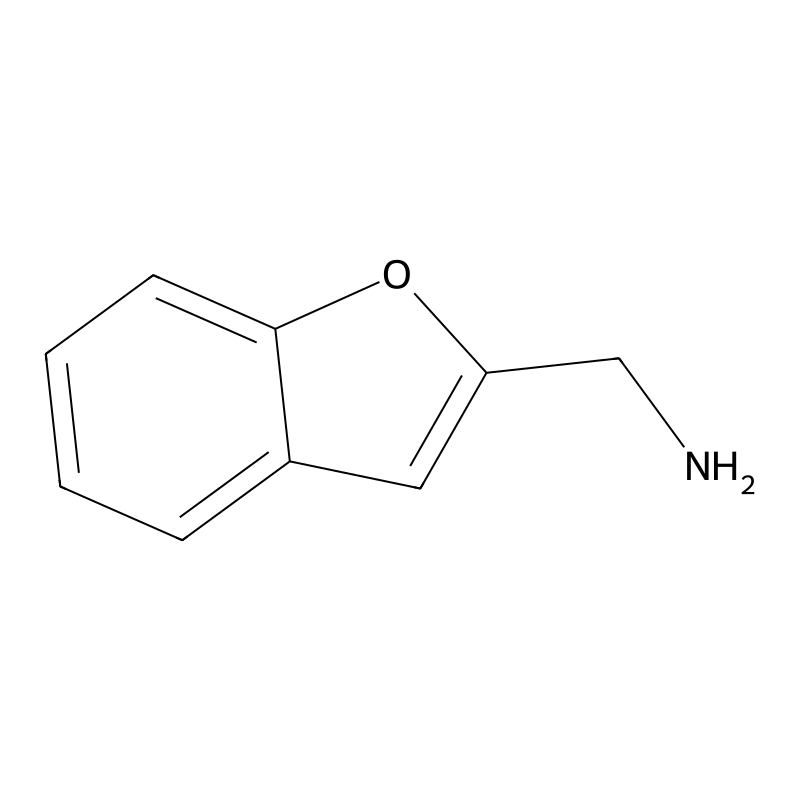2-(Aminomethyl)benzofuran

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and characterization:
2-(Aminomethyl)benzofuran is a heterocyclic aromatic organic compound. Scientific research has documented various methods for its synthesis, including using palladium-catalyzed reactions and reductive amination procedures. [, ]
Researchers have also employed various techniques to characterize 2-(aminomethyl)benzofuran, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. [, ]
Potential applications:
Scientific literature explores potential applications of 2-(aminomethyl)benzofuran in various fields, including:
- Medicinal chemistry: Researchers have investigated its potential for developing new therapeutic agents due to its structural similarity to bioactive molecules. []
- Material science: Studies have explored its use in the development of new materials with potential applications in organic electronics and optoelectronic devices. [, ]
2-(Aminomethyl)benzofuran is an organic compound characterized by a benzofuran core structure with an aminomethyl group attached at the second position. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science. The benzofuran moiety itself is known for its presence in various natural products and synthetic compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
The reactivity of 2-(aminomethyl)benzofuran can be attributed to the functional groups present in its structure. Key reactions include:
- Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, allowing for further functionalization.
- Cyclization Reactions: This compound can participate in cyclization reactions to form more complex heterocycles, which are often biologically active .
- Oxidation: The benzofuran structure can be oxidized to yield various derivatives that may exhibit enhanced biological activities.
Research indicates that 2-(aminomethyl)benzofuran and its derivatives exhibit significant biological activities. These include:
- Anticancer Properties: Some studies suggest that compounds containing the benzofuran structure can inhibit cancer cell proliferation and induce apoptosis .
- Antimicrobial Activity: The presence of the aminomethyl group enhances the compound's ability to combat bacterial infections.
- Neuroprotective Effects: Certain derivatives have shown promise in protecting neuronal cells from damage, indicating potential applications in neurodegenerative diseases .
Several synthesis methods have been developed for 2-(aminomethyl)benzofuran:
- One-Pot Reactions: A method involving copper bromide, sodium carbonate, and dimethyl sulfoxide has been reported to yield amino-substituted benzofurans efficiently .
- Cycloaddition Reactions: The [4 + 1] cycloaddition of ortho-quinone methides with isocyanides has been utilized to construct 2-aminobenzofurans under mild conditions, achieving high yields .
- Palladium-Catalyzed Reactions: Various palladium-catalyzed reactions have been employed to synthesize derivatives of 2-(aminomethyl)benzofuran, providing good yields with diverse functional groups .
The unique structure of 2-(aminomethyl)benzofuran lends itself to various applications:
- Pharmaceuticals: Its derivatives are being explored for their potential as therapeutic agents against cancer and infectious diseases.
- Material Science: The compound's properties may be exploited in the development of novel materials, particularly in organic electronics and sensors.
- Biological Probes: Due to its biological activity, it can serve as a scaffold for designing probes for biological studies.
Interaction studies involving 2-(aminomethyl)benzofuran have focused on its binding affinity with various biological targets. For instance:
- Enzyme Inhibition: Studies have shown that certain derivatives can inhibit specific enzymes linked to disease pathways, suggesting a mechanism for their anticancer activity.
- Receptor Binding: Research indicates that some compounds may interact with neurotransmitter receptors, potentially influencing neurological functions .
Several compounds share structural similarities with 2-(aminomethyl)benzofuran, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzofuran | Core structure without aminomethyl | Found in many natural products; versatile reactivity |
| 2-Aminobenzofuran | Amino group at the second position | Enhanced biological activity compared to benzofuran |
| 3-Aminobenzofuran | Amino group at the third position | Different pharmacological profile |
| Benzothiophene | Sulfur atom in place of oxygen | Exhibits different electronic properties |
The unique aspect of 2-(aminomethyl)benzofuran lies in its specific combination of a benzofuran scaffold with an aminomethyl substituent, which enhances its reactivity and biological activity compared to other similar compounds.








